

K00546: A Potent CDK1/2 Inhibitor for Cell Cycle Regulation Research

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Compound of Interest

Compound Name: K00546

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). The precise and sequential activation of these kinases, in complex with their regulatory cyclin subunits, drives the transitions between different phases of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. **K00546** has been identified as a highly potent, small-molecule inhibitor of CDK1 and CDK2, two master regulators of the cell cycle. This technical guide provides a comprehensive overview of the function of **K00546** in cell cycle regulation, its biochemical activity, and detailed protocols for its application in research settings.

Introduction to K00546

K00546 is a chemical compound that functions as a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] Its inhibitory action on these key cell cycle enzymes allows for the precise dissection of their roles in cellular proliferation and provides a tool for investigating the therapeutic potential of CDK inhibition.

Chemical Properties:

- CAS Number: 443798-47-8[3]

- Molecular Formula: $C_{15}H_{13}F_2N_7O_2S_2$ [3]
- Molecular Weight: 425.44 g/mol [3]

The Role of CDK1 and CDK2 in the Cell Cycle

CDK1 and CDK2 are essential serine/threonine kinases that, upon binding to their respective cyclin partners, phosphorylate a multitude of protein substrates to drive the cell cycle forward.

- CDK2: The activity of CDK2 is primarily associated with the G1 to S phase transition and progression through S phase.[4] In complex with cyclin E, CDK2 phosphorylates the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors. This event initiates the expression of genes required for DNA replication.[5] Subsequently, the CDK2/cyclin A complex is crucial for the initiation and completion of DNA synthesis.[4]
- CDK1: Often referred to as the "mitotic kinase," CDK1, in association with cyclin B, is the master regulator of the G2 to M phase transition.[6] The CDK1/cyclin B complex, also known as the Maturation-Promoting Factor (MPF), phosphorylates a wide range of substrates to orchestrate the dramatic cellular reorganization that occurs during mitosis, including nuclear envelope breakdown, chromosome condensation, and spindle formation.[4]

Mechanism of Action of K00546

K00546 exerts its biological effects through the competitive inhibition of the ATP-binding site of CDK1 and CDK2. By occupying the ATP pocket, **K00546** prevents the transfer of a phosphate group from ATP to the kinase's substrates, thereby blocking their phosphorylation and downstream signaling. This inhibition of CDK1 and CDK2 activity leads to cell cycle arrest, primarily at the G1/S and G2/M checkpoints. Structural studies have indicated that **K00546** forms hydrogen bonds with hinge residues within the ATP-binding site of the kinase.[1]

Quantitative Data: Inhibitory Profile of K00546

The potency and selectivity of **K00546** have been characterized through in vitro kinase assays. The half-maximal inhibitory concentration (IC_{50}) values against a panel of kinases are summarized below.

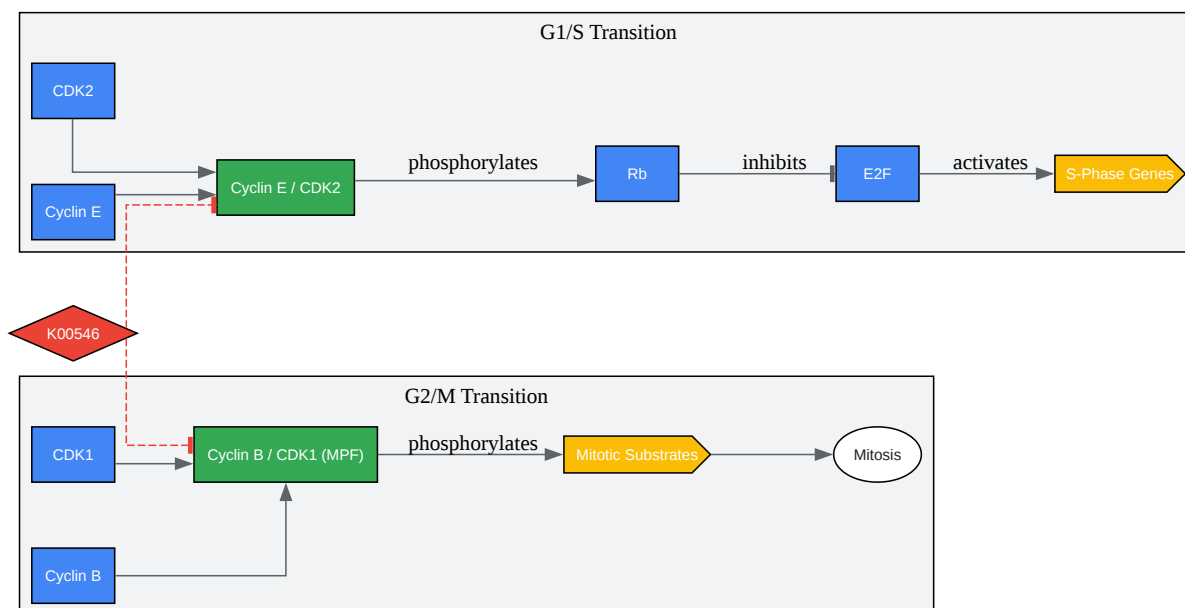
Target Kinase	IC ₅₀ (nM)
CDK2/cyclin A	0.5
CDK1/cyclin B	0.6
CLK1	8.9
CLK3	29.2
VEGF-R2	32
GSK-3	140
MAP kinase (ERK-2)	1,000
Casein kinase-1	2,800
PKA	5,200
Calmodulin kinase	8,900
PDGF-R β	1,600

Data compiled from MedchemExpress product datasheets.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Signaling Pathways and Experimental Workflows

Visualizing Cell Cycle Regulation and K00546 Inhibition

The following diagrams illustrate the core signaling pathways of cell cycle regulation by CDK1 and CDK2, and the inhibitory effect of **K00546**.

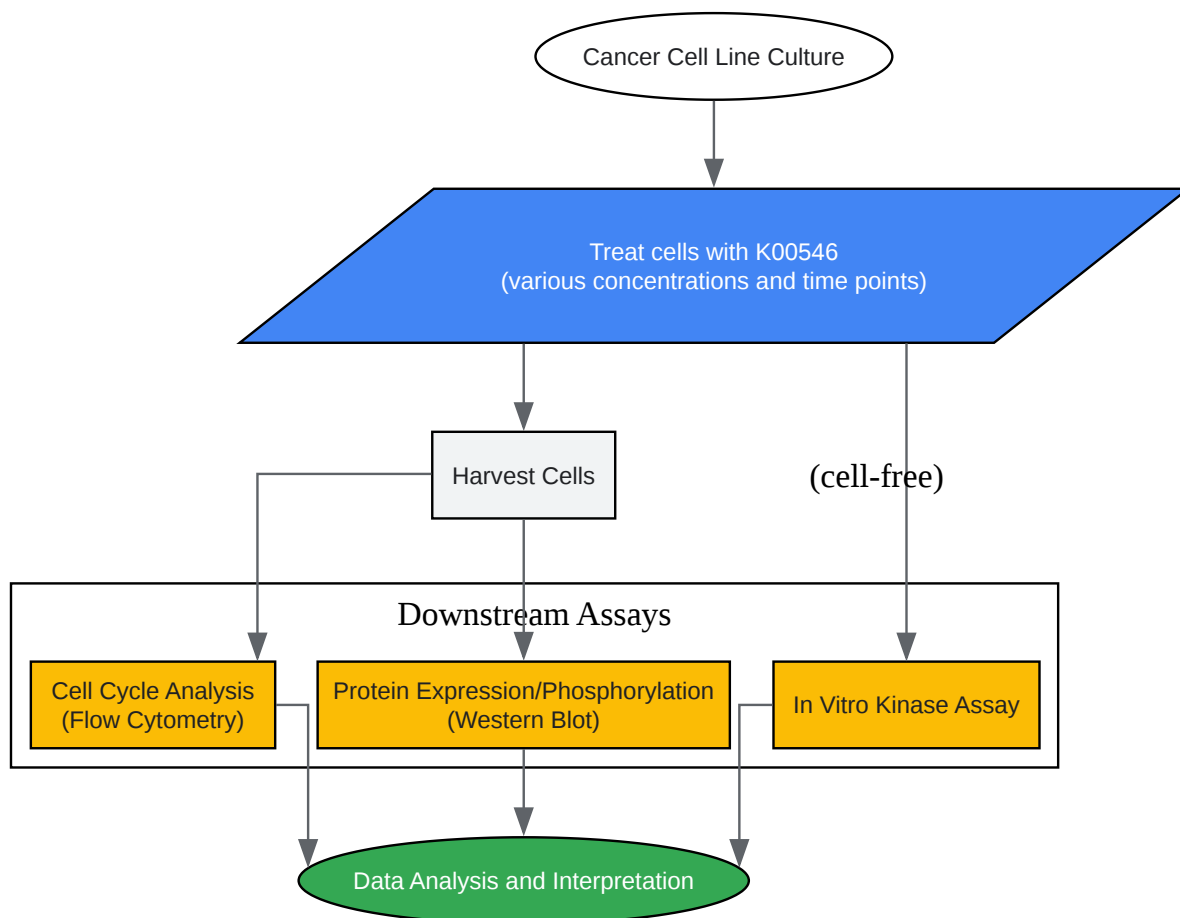


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Caption: CDK1/2-mediated cell cycle progression and its inhibition by **K00546**.

Experimental Workflow for Assessing **K00546** Activity

The following diagram outlines a typical experimental workflow to evaluate the effects of a CDK inhibitor like **K00546** on a cancer cell line.



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Caption: A typical workflow for evaluating the cellular effects of **K00546**.

Detailed Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.

Materials:

- Phosphate-Buffered Saline (PBS)
- 70% Ethanol (ice-cold)

- Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
- Flow cytometer

Procedure:

- Cell Culture and Treatment: Plate cells at an appropriate density and treat with desired concentrations of **K00546** or vehicle control for the specified duration.
- Harvesting: Aspirate the culture medium and wash the cells with PBS. Harvest the cells by trypsinization and collect them in a 15 mL conical tube.
- Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several weeks).[7]
- Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with 5 mL of PBS. Centrifuge again and discard the supernatant. Resuspend the cell pellet in 500 µL of PI staining solution.[8]
- Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[7]
- Flow Cytometry: Analyze the samples on a flow cytometer equipped with a 488 nm laser. Collect the fluorescence data and analyze the cell cycle distribution using appropriate software (e.g., ModFit LT, FlowJo).[9]

Western Blotting for Cell Cycle Markers

This protocol is used to detect changes in the expression and phosphorylation status of key cell cycle proteins following **K00546** treatment.

Materials:

- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit

- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Rb (Ser795), anti-GAPDH)
- HRP-conjugated secondary antibody
- Enhanced Chemiluminescence (ECL) substrate

Procedure:

- Cell Lysis: After treatment with **K00546**, wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
- Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
- SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply the ECL substrate.
- Imaging: Visualize the protein bands using a chemiluminescence imaging system.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of **K00546** on the enzymatic activity of purified CDK1/cyclin B or CDK2/cyclin A.[\[10\]](#)

Materials:

- Recombinant active CDK1/cyclin B or CDK2/cyclin A
- Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 1 mM EGTA)
- Substrate (e.g., Histone H1 for CDK1/2)
- [γ -³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega) for non-radioactive detection
- **K00546** at various concentrations

Procedure (Non-Radioactive ADP-Glo™ Method):

- Reaction Setup: In a 384-well plate, add 1 μ L of **K00546** at various concentrations (or vehicle control).
- Enzyme Addition: Add 2 μ L of a solution containing the CDK/cyclin complex diluted in kinase buffer.
- Initiate Reaction: Add 2 μ L of a mix containing the substrate (e.g., Histone H1) and ATP.[\[11\]](#)
- Incubation: Incubate the reaction at room temperature for 60 minutes.
- ADP Detection: Add 5 μ L of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Luminescence Measurement: Add 10 μ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature and measure the luminescence with a plate reader. The luminescent signal is proportional to the ADP formed and thus to the kinase activity.[\[11\]](#)

Conclusion

K00546 is a valuable research tool for investigating the intricacies of cell cycle control. Its high potency and selectivity for CDK1 and CDK2 make it an ideal compound for studying the specific roles of these kinases in both normal and pathological cell proliferation. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize **K00546** to probe the mechanisms of cell cycle regulation and to explore its potential as a lead compound in the development of novel anti-cancer therapeutics.

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